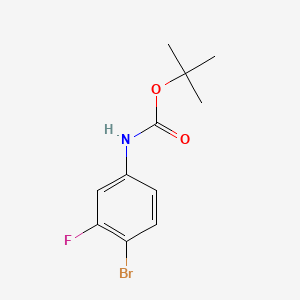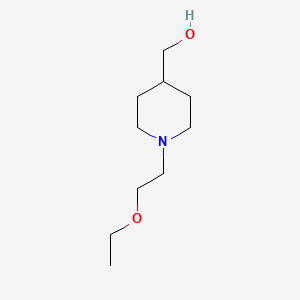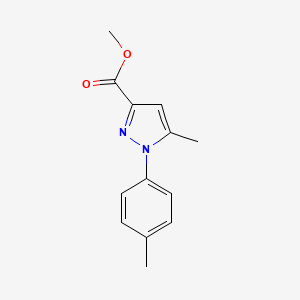
Cyclohex-3-ene-1-sulfonamide
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of Cyclohex-3-ene-1-sulfonamide is represented by the InChI code1S/C6H11NO2S/c7-10(8,9)6-4-2-1-3-5-6/h1-2,6H,3-5H2,(H2,7,8,9) . The molecular weight of this compound is 161.22 g/mol . Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Applications De Recherche Scientifique
Antimicrobial and Anticancer Applications
Sulfonamide compounds have a significant history as synthetic bacteriostatic antibiotics, used for the therapy of bacterial infections and diseases caused by other microorganisms. Their application extends beyond antimicrobial properties, as they are utilized in drugs targeting various conditions including cancer, glaucoma, and Alzheimer’s disease. Notably, sulfonamides serve as antiviral HIV protease inhibitors and anticancer agents, underscoring their versatility and importance in medicinal chemistry (Gulcin & Taslimi, 2018).
Environmental Impact and Biodegradation
The presence of sulfonamides in the environment, primarily derived from agricultural activities, poses challenges due to their impact on microbial populations and potential human health hazards. Research into the biodegradation and environmental fate of sulfonamides is crucial for mitigating their adverse effects and managing risks associated with their persistence in the biosphere (Baran et al., 2011).
Advances in Catalytic Oxidation
The catalytic oxidation of cyclohexene, which can lead to various industrially relevant products including compounds related to cyclohex-3-ene-1-sulfonamide, has seen significant advancements. Research focuses on controllable and selective oxidation processes that favor targeted products, which are crucial for both academic and industrial applications. This area of study provides insights into the synthetic utility and application potential of cyclohexene derivatives in chemical manufacturing (Cao et al., 2018).
Antibiotic Resistance and Food Safety
The widespread use of sulfonamides has led to the emergence of resistance in various bacteria, including Salmonella, which poses a significant challenge for food safety. Research into the resistance mechanisms and the prevalence of resistance genes is essential for developing strategies to combat microbial resistance and ensure the safety of edible animal products (Pavelquesi et al., 2021).
Mécanisme D'action
Target of Action
Cyclohex-3-ene-1-sulfonamide is a type of sulfonamide, a class of compounds known for their antibacterial activity . Sulfonamides are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .
Mode of Action
The mode of action of this compound, like other sulfonamides, involves the inhibition of folic acid synthesis in bacteria . By mimicking PABA, these compounds compete for the active site of the enzyme involved in the production of folic acid, thereby preventing the synthesis of this vital compound . This results in the inhibition of bacterial growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting this pathway, the compound prevents the production of folic acid, a crucial component for the synthesis of nucleic acids and proteins in bacteria . This leads to the inhibition of bacterial growth and proliferation .
Pharmacokinetics
Sulfonamides in general are known to be well-absorbed orally and widely distributed in the body . They are primarily excreted unchanged in the urine
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and proliferation . By preventing the synthesis of folic acid, the compound disrupts the production of nucleic acids and proteins, which are essential for bacterial growth and proliferation .
Action Environment
The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution in the body . Additionally, the presence of other drugs can affect the pharmacokinetics of the compound through drug-drug interactions
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Cyclohex-3-ene-1-sulfonamide plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as esterase BioH, which has been engineered for improved enantioselectivity towards methyl (S)-3-cyclohexene-1-carboxylate . The nature of these interactions involves combinatorial modulation of steric and aromatic interactions, enhancing the enzyme’s selectivity and efficiency.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways and gene expression. It has been observed to inhibit the production of inflammatory mediators such as TNF-α, IL-6, and NO in lipopolysaccharide-stimulated peritoneal macrophages . This inhibition occurs through the suppression of NF-κB activation and the MAPK pathway, thereby modulating cellular metabolism and immune responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of certain enzymes, altering their activity and leading to changes in gene expression. For instance, the compound’s interaction with esterase BioH involves binding to the enzyme’s active site, resulting in the inhibition of its catalytic activity . This inhibition is crucial for the compound’s role in biochemical pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that at lower doses, the compound exhibits beneficial effects, such as anti-inflammatory properties. At higher doses, it may cause toxic or adverse effects, including disruptions in cellular metabolism and immune responses . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic processes that include hydroxylation and conjugation, leading to the formation of metabolites that can influence metabolic flux and metabolite levels . These pathways are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its bioavailability and therapeutic efficacy . Understanding these transport mechanisms is crucial for optimizing the compound’s delivery and targeting in clinical applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which is critical for its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are essential for its role in modulating cellular processes and biochemical pathways.
Propriétés
IUPAC Name |
cyclohex-3-ene-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S/c7-10(8,9)6-4-2-1-3-5-6/h1-2,6H,3-5H2,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLIVPBDPCREEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854913-14-7 | |
| Record name | cyclohex-3-ene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



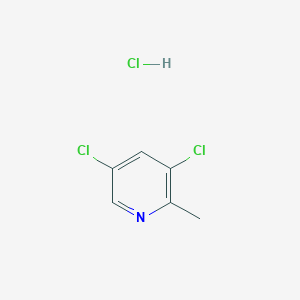
![3-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-4-amine](/img/structure/B1457266.png)
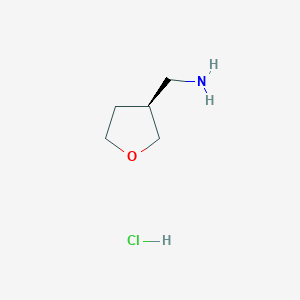
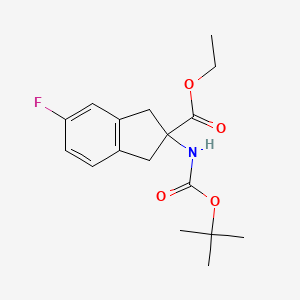
![5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1457274.png)




